molecular formula C18H23N3OS B11092012 1-(4-Phenyl-5-propyl-1,3-thiazol-2-yl)piperidine-4-carboxamide

1-(4-Phenyl-5-propyl-1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B11092012
M. Wt: 329.5 g/mol
InChI Key: JWXFCHOGPSWUAC-UHFFFAOYSA-N
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Description

thiazole-based piperidine carboxamide , belongs to the thiazole family of heterocyclic organic compounds. Its chemical structure features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are part of the azole heterocycles, which also include imidazoles and oxazoles. The compound’s planar thiazole ring exhibits aromaticity due to the delocalization of π-electrons from the sulfur atom, satisfying Hückel’s rule .

Preparation Methods

The synthetic routes for 1-(4-Phenyl-5-propyl-1,3-thiazol-2-yl)piperidine-4-carboxamide involve the condensation of appropriate precursors. While I don’t have specific details on industrial production methods, researchers typically achieve its synthesis through multistep reactions. For instance, a common approach might involve coupling a thiazole ring with a piperidine moiety using suitable reagents and conditions.

Chemical Reactions Analysis

This compound can undergo various reactions, including oxidation, reduction, and substitution. Some common reagents and conditions include:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can convert functional groups within the molecule.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the C-2 atom, while electrophilic substitution can occur at the C-5 atom.

Major products formed from these reactions depend on the specific reaction conditions and substituents present in the starting material.

Scientific Research Applications

1-(4-Phenyl-5-propyl-1,3-thiazol-2-yl)piperidine-4-carboxamide finds applications across various fields:

    Medicine: It may exhibit antitumor and cytotoxic activity, making it relevant for cancer research.

    Antimicrobial Agents: Thiazoles often possess antimicrobial properties, contributing to drug development.

    Neuroscience: Thiazoles’ structural motifs could be explored for neuroprotective effects.

    Chemical Industry: Thiazole derivatives serve as building blocks for other compounds.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare thiazole-based derivatives with related structures. Highlighting its uniqueness would involve contrasting it with other piperidine-based or thiazole-containing compounds.

Properties

Molecular Formula

C18H23N3OS

Molecular Weight

329.5 g/mol

IUPAC Name

1-(4-phenyl-5-propyl-1,3-thiazol-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C18H23N3OS/c1-2-6-15-16(13-7-4-3-5-8-13)20-18(23-15)21-11-9-14(10-12-21)17(19)22/h3-5,7-8,14H,2,6,9-12H2,1H3,(H2,19,22)

InChI Key

JWXFCHOGPSWUAC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(S1)N2CCC(CC2)C(=O)N)C3=CC=CC=C3

Origin of Product

United States

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